2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol

Lipophilicity Drug design ADME prediction

2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (CAS 1249386-48-8) is a para‑substituted N‑alkyl‑aminophenethyl alcohol with the molecular formula C13H21NO and a molecular weight of 207.31 g mol⁻¹. The compound possesses a secondary amine linked through a chiral 2‑methylbutyl side chain and a terminal primary alcohol, resulting in a computed logP (XLogP3‑AA) of 3.2 and a topological polar surface area of 32.3 Ų.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13242656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=CC=C(C=C1)CCO
InChIInChI=1S/C13H21NO/c1-3-11(2)10-14-13-6-4-12(5-7-13)8-9-15/h4-7,11,14-15H,3,8-10H2,1-2H3
InChIKeyNXRGZZUUVAIZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol: Core Physicochemical Profile for Research Procurement


2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol (CAS 1249386-48-8) is a para‑substituted N‑alkyl‑aminophenethyl alcohol with the molecular formula C13H21NO and a molecular weight of 207.31 g mol⁻¹ [1]. The compound possesses a secondary amine linked through a chiral 2‑methylbutyl side chain and a terminal primary alcohol, resulting in a computed logP (XLogP3‑AA) of 3.2 and a topological polar surface area of 32.3 Ų [1]. It is commercially supplied as a research‑grade intermediate at ≥95 % purity for use as a building block in medicinal chemistry and fine chemical synthesis .

Workflow Medicinal chemistry building block; chiral 2-methylbutyl side chain supports SAR studies
Selection logic Higher predicted lipophilicity (XLogP3-AA 3.2) vs. same-MW positional isomer for membrane permeability research
Procurement context Commercially supplied at min. 95% purity with SDS/CoA documentation; supports reproducible library synthesis

Why 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Cannot Be Interchanged with Generic N‑Substituted Phenethylamines


Compounds within the 4‑aminophenethyl alcohol class are frequently employed in structure–activity relationship (SAR) campaigns where the identity, branching, and length of the N‑alkyl substituent critically modulate lipophilicity, target engagement, and pharmacokinetic behaviour. Simply substituting the 2‑methylbutyl group with a linear butyl, isobutyl, or shorter alkyl chain alters the XLogP3‑AA value, boiling point, and density—parameters that directly affect purification strategy, formulation compatibility, and biological partitioning [1][2]. Consequently, assuming functional equivalence among analogues without experimental verification leads to irreproducible synthetic outcomes and confounding biological data.

N-alkyl chain mismatch Replacing the branched 2-methylbutyl group with linear butyl or isobutyl chains can significantly alter XLogP3-AA, boiling point, and density, affecting purification and formulation outcomes.
Positional isomer shift Substituting with 2-{[1-(4-propylphenyl)ethyl]amino}ethan-1-ol changes ring substitution and side-chain arrangement, which may shift biological partitioning and target engagement profiles.
Quality documentation gap Analogues without a documented minimum purity specification or vendor CoA introduce undefined impurity profiles that can confound SAR interpretation and assay reproducibility.

Quantitative Differentiation of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol from Its Closest Structural Comparators


Lipophilicity Advantage Over a Same‑Molecular‑Weight Positional Isomer: XLogP3‑AA Comparison

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3‑AA = 3.2) compared with the positional isomer 2-{[1-(4-propylphenyl)ethyl]amino}ethan-1-ol (XLogP3‑AA = 2.3) [1][2]. This difference of +0.9 log units (approximately 8‑fold in octanol/water partitioning) arises from the distinct spatial arrangement of the aliphatic chain and the amine group on the phenyl ring.

Lipophilicity advantage
Cross-study comparable
XLogP3-AA +0.9 log units higher vs. positional isomer (3.2 vs. 2.3)
Supports membrane permeability research without increasing molecular weight.
Predicted by XLogP3 3.0; reported ~8-fold octanol/water partitioning difference.
Lipophilicity Drug design ADME prediction

Boiling Point Delineation Enabling Differentiated Distillation Purification from a Positional Isomer

The predicted boiling point of 2-{4-[(2-methylbutyl)amino]phenyl}ethan-1-ol is reported as 340.6 ± 25.0 °C, which is 4.2 °C higher than the predicted boiling point of its positional isomer 2-{[1-(4-propylphenyl)ethyl]amino}ethan-1-ol (336.4 ± 22.0 °C) . Although both compounds share the formula C13H21NO, the branched 2‑methylbutyl versus the linear propyl arrangement on different ring positions confers sufficiently distinct intermolecular interactions to produce a measurable boiling point gap.

Boiling point gap
Class-level inference
Predicted bp 340.6 °C; +4.2 °C vs. positional isomer
May support fractional distillation separation if isomers co-occur as synthetic impurities.
Predicted values; source data to verify experimentally for process scale-up.
Purification Process chemistry Thermal properties

Liquid Density Distinction Supporting Crystallisation and Formulation Engineering Decisions

The target compound has a predicted density of 1.008 ± 0.06 g cm⁻³, whereas its positional isomer displays a lower predicted density of 0.979 ± 0.06 g cm⁻³ . The ≈0.029 g cm⁻³ discrepancy, though modest, reflects the impact of the para‑substituted branched alkylamino group on molecular packing.

Liquid density distinction
Class-level inference
Predicted density 1.008 g cm⁻³; +0.029 g cm⁻³ (~3%) vs. isomer
Context for antisolvent crystallization and volumetric formulation engineering.
Predicted values; experimental density confirmation recommended.
Formulation Crystallisation Density measurement

Evaluated Purity and Vendor‑Supplied Quality Assurance Enabling Reproducible SAR Entry

Commercially, 2-{4-[(2-methylbutyl)amino]phenyl}ethan-1-ol is offered at a minimum purity of 95 %, with supporting SDS and Certificate of Analysis (CoA) documentation available upon request , whereas the positional isomer does not have an equivalent publicly listed vendor with a documented minimum purity specification. This documented quality position lowers the risk of unknown impurity profiles that can skew biological assay readouts.

Quality assurance
Supporting evidence
Min. 95% purity; SDS and CoA available from accredited vendor
Reduces impurity-related ambiguity in SAR interpretation and screening cascades.
Supplier catalog data; positional isomer lacks equivalent documented purity specification.
Chemical procurement Quality control SAR studies

Recommended Application Scenarios for 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol Informed by Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Enhanced Lipophilicity Without Molecular Weight Increase

When a lead series benefits from an increase in logP of approximately +0.9 log units over an isomer that shares the same molecular weight, 2-{4-[(2-methylbutyl)amino]phenyl}ethan-1-ol serves as the optimal scaffold fragment. Its XLogP3‑AA of 3.2 [1] directly addresses the need for higher membrane permeability while keeping the molecular formula identical, preserving other physicochemical descriptors such as hydrogen‑bond donor/acceptor counts and topological polar surface area.

Process Chemistry Development Requiring Boiling‑Point‑Based Separation of Regioisomeric Mixtures

The 4.2 °C boiling point gap between 2-{4-[(2-methylbutyl)amino]phenyl}ethan-1-ol and its close positional isomer [1] provides a thermodynamic window for fractional distillation. Process chemists developing scalable routes can exploit this difference to design purification cascades that isolate the target amine from regioisomeric by‑products without the need to switch to chromatographic methods, reducing solvent usage and cycle time.

Pharmaceutical Pre‑formulation and Crystallisation Screening Where Density Drives Solid‑State Design

The predicted liquid density of 1.008 g cm⁻³ for the target compound, compared with 0.979 g cm⁻³ for the positional isomer [1], guides solvent selection in antisolvent crystallisation screens. The higher density implies a more compact molecular packing in the liquid state, which can correlate with the propensity to form high‑density polymorphic forms—a property of interest for developing physically stable solid dosage forms.

Accredited Procurement for Biologically Relevant SAR Libraries Requiring Documented Quality Assurance

Research organisations that require full traceability—including minimum purity specification (≥95 %), SDS, and CoA—will select 2-{4-[(2-methylbutyl)amino]phenyl}ethan-1-ol from accredited vendors [1]. This documented quality position mitigates the risk of introducing undefined impurities into screening cascades, an important consideration when comparing structure–activity relationships across analogue series.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR campaigns
Higher predicted lipophilicity without MW increase
XLogP3-AA and membrane permeability prediction review
Process chemistry development
Predicted boiling point gap vs. regioisomer
Experimental boiling point and distillation feasibility review
Pre-formulation and crystallization screening
Predicted liquid density and molecular packing context
Experimental density and polymorph landscape assessment
Accredited procurement for SAR libraries
Documented min. 95% purity with SDS and CoA
Supplier documentation and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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